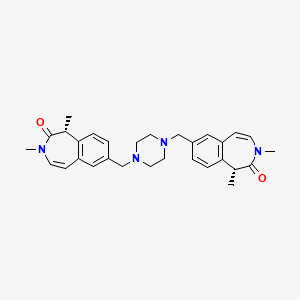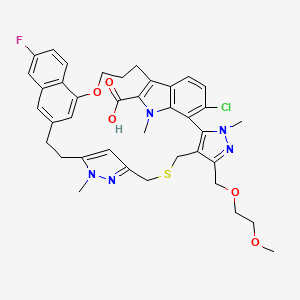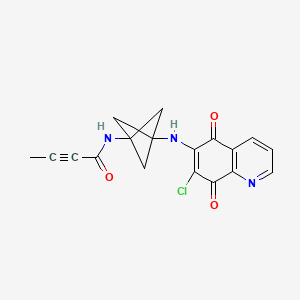
Nsd2-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nsd2-IN-4 is a potent and selective inhibitor of the nuclear receptor-binding SET domain protein 2 (NSD2). NSD2 is a histone methyltransferase that plays a crucial role in chromatin remodeling and gene expression regulation. This compound has shown promise in the treatment of diseases related to NSD2, particularly in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nsd2-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by research institutions or pharmaceutical companies. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Nsd2-IN-4 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Nsd2-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of NSD2 in chromatin remodeling and gene expression.
Biology: Helps in understanding the molecular mechanisms of NSD2-related diseases, including cancer.
Medicine: Shows potential as a therapeutic agent for treating cancers that involve NSD2 overexpression or mutations.
Industry: Can be used in the development of new drugs targeting NSD2 and related pathways.
Wirkmechanismus
Nsd2-IN-4 exerts its effects by selectively inhibiting the NSD2-SET domain. This inhibition prevents NSD2 from methylating histone H3 at lysine 36 (H3K36), a modification associated with active transcription. By blocking this activity, this compound disrupts the chromatin structure and gene expression patterns that are crucial for the proliferation and survival of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Igermetostat: An EZH2 inhibitor used in cancer research.
XY1: An analogue of SGC707, a potent inhibitor of PRMT3.
MS023 dihydrochloride: A selective inhibitor of protein arginine methyltransferases.
EPZ015666: An inhibitor of PRMT5 enzymatic activity.
Uniqueness of Nsd2-IN-4
This compound is unique in its high selectivity and potency for the NSD2-SET domain. This specificity makes it a valuable tool for studying NSD2-related pathways and developing targeted therapies for diseases involving NSD2 dysregulation .
Eigenschaften
Molekularformel |
C18H14ClN3O3 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
N-[3-[(7-chloro-5,8-dioxoquinolin-6-yl)amino]-1-bicyclo[1.1.1]pentanyl]but-2-ynamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-2-4-11(23)21-17-7-18(8-17,9-17)22-14-12(19)16(25)13-10(15(14)24)5-3-6-20-13/h3,5-6,22H,7-9H2,1H3,(H,21,23) |
InChI-Schlüssel |
XLARJZRINWFNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)NC12CC(C1)(C2)NC3=C(C(=O)C4=C(C3=O)C=CC=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl phosphate](/img/structure/B12382438.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)


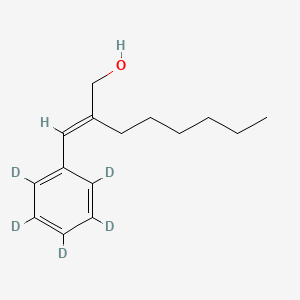
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
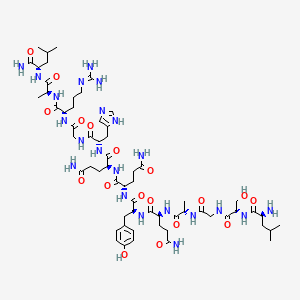
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
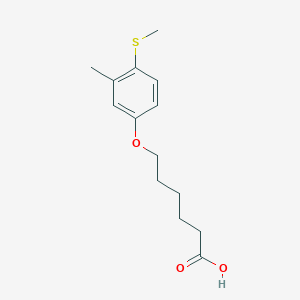
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)

